molecular formula C25H28N6O3S B2781377 N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide CAS No. 1112406-83-3

N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide

Cat. No. B2781377
M. Wt: 492.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C25H28N6O3S and its molecular weight is 492.6. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A study by Rehman et al. (2018) highlights the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. This research indicates that certain synthesized compounds exhibit strong anticancer activities, suggesting potential therapeutic applications against cancer (Rehman et al., 2018).

Enantioselective Synthesis

Back and Nakajima (2000) discuss a convenient route to synthesize piperidines and related structures, contributing to the enantioselective synthesis of several natural products. This methodology opens avenues for creating complex molecular structures with potential biological activities (Back & Nakajima, 2000).

Antimicrobial Activity

Fandaklı et al. (2012) evaluate the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, showing that certain compounds possess good activity against test microorganisms. This points to their potential use in developing new antimicrobial agents (Fandaklı et al., 2012).

Lewis Basic Catalysis

Wang et al. (2006) have developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The research demonstrates the critical role of the arene sulfonyl group in achieving high enantioselectivity, highlighting potential applications in catalysis and synthetic chemistry (Wang et al., 2006).

Acetylcholinesterase Inhibition

Khalid, Rehman, and Abbasi (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. This suggests their potential application in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Khalid, Rehman, & Abbasi, 2014).

Aminomethylation and Heterocyclic Synthesis

Dotsenko, Krivokolysko, and Litvinov (2012) present the first example of aminomethylation involving 2-thioxonicotinamide derivative, leading to the synthesis of heterocyclic structures. This work underscores the utility of aminomethylation in creating complex heterocyclic compounds with potential biological activities (Dotsenko, Krivokolysko, & Litvinov, 2012).

Future Directions

  • Winter, M., Brodd, R.J. What are batteries, fuel cells, and supercapacitors? Chem. Rev. 104, 4245–4270 (2004) .
  • Nitta, N., Wu, F., Lee, J.T., Yushin, G. Li-ion battery materials: present and future. Mater. Today. 18, 252–264 (2015) .
  • Huang, B., Li, X., Wang, Z., Guo, H., Shen L., Wang, J. A comprehensive study on electrochemical performance of Mn-surface-modified LiNi0.8Co0.15Al0.05O2 synthesized by an in situ oxidizing-coating method. J. Power Sources 252, 200–207 (2014) .
  • Theodore, A.M. Progress into lithium-ion battery research. J. Chem. Res. 47, 1–9 (2023) .

properties

IUPAC Name

3-[1-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3S/c1-16(2)14-26-21(32)12-13-30-23(34)18-9-5-7-11-20(18)31-24(30)28-29-25(31)35-15-22(33)27-19-10-6-4-8-17(19)3/h4-11,16H,12-15H2,1-3H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVOQMIZLKBFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide

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